![molecular formula C20H18FNO2 B10868883 5-(4-Fluorophenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B10868883.png)
5-(4-Fluorophenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a methylphenylamino group attached to a cyclohexane-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 4-methylaniline to form an intermediate Schiff base, which is then cyclized with cyclohexane-1,3-dione under acidic or basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl or methylphenylamino groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature control).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
5-(4-Fluorophenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Trifluoromethylphenyl)-cyclohexane-1,3-dione
- 5-(4-Chlorophenyl)-cyclohexane-1,3-dione
- 5-(4-Bromophenyl)-cyclohexane-1,3-dione
Uniqueness
5-(4-Fluorophenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione is unique due to the presence of both fluorophenyl and methylphenylamino groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the methylphenylamino group provides additional sites for chemical modification and interaction with biological targets.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Properties
Molecular Formula |
C20H18FNO2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-3-hydroxy-2-[(4-methylphenyl)iminomethyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C20H18FNO2/c1-13-2-8-17(9-3-13)22-12-18-19(23)10-15(11-20(18)24)14-4-6-16(21)7-5-14/h2-9,12,15,23H,10-11H2,1H3 |
InChI Key |
JIFVTZJVWDFMNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(CC(CC2=O)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-diphenyl-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B10868807.png)
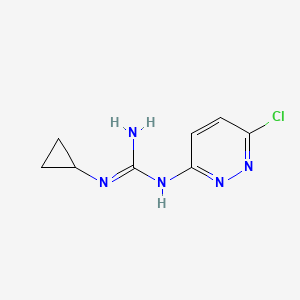
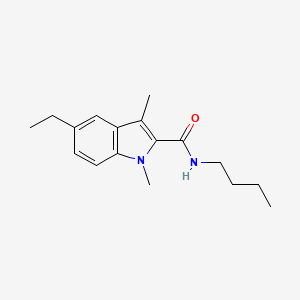
![N-[3-(dimethylamino)propyl]-2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10868824.png)
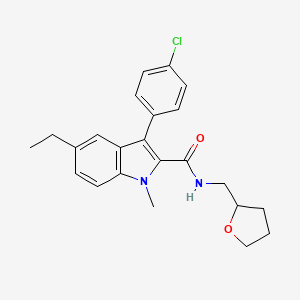
![N-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B10868836.png)
![Acetamide, N-[4-[2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetyl]phenyl]-](/img/structure/B10868838.png)
![4-{2-[(Cyclopropylcarbamothioyl)amino]ethyl}benzenesulfonamide](/img/structure/B10868844.png)
![ethyl 2-(acetylamino)-6-[(E)-(tert-butylimino)methyl]-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B10868851.png)
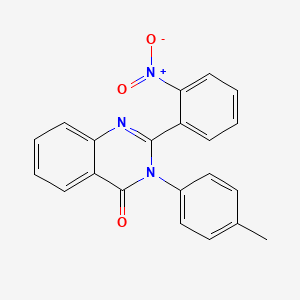
![3-(4-methoxybenzyl)-N-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B10868860.png)
![2-{[5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10868867.png)
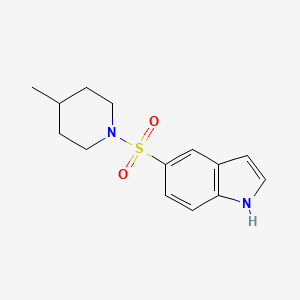
![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-benzyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10868875.png)
